molecular formula C4H9BrO2S B1524402 1-Bromo-3-methanesulfonylpropane CAS No. 859940-73-1

1-Bromo-3-methanesulfonylpropane

Cat. No.: B1524402
CAS No.: 859940-73-1
M. Wt: 201.08 g/mol
InChI Key: BNECODFCHDCLDN-UHFFFAOYSA-N
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Description

1-Bromo-3-methanesulfonylpropane is an organosulfur compound with the molecular formula C4H9BrO2S. It is a versatile intermediate used in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals. The compound is characterized by the presence of a bromine atom and a methanesulfonyl group attached to a propane backbone, making it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-methanesulfonylpropane can be synthesized through several methods. One common approach involves the bromination of 3-methanesulfonylpropane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as light or heat. The reaction typically proceeds under mild conditions and yields the desired product with high purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-methanesulfonylpropane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted propanes, alkenes, and functionalized sulfonyl compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Bromo-3-methanesulfonylpropane has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-bromo-3-methanesulfonylpropane involves its reactivity as an electrophile due to the presence of the bromine atom. This electrophilicity allows it to participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the bromine, leading to the formation of new chemical bonds. The methanesulfonyl group can also undergo various transformations, contributing to the compound’s versatility in chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-3-chloropropane: Similar in structure but with a chlorine atom instead of a methanesulfonyl group.

    3-Bromopropyl methanesulfonate: Contains a methanesulfonate ester group instead of a methanesulfonyl group.

    1-Bromo-2-methanesulfonylethane: Shorter carbon chain with similar functional groups.

Uniqueness

1-Bromo-3-methanesulfonylpropane is unique due to the combination of the bromine atom and the methanesulfonyl group on a propane backbone. This combination imparts distinct reactivity and versatility, making it a valuable intermediate in various chemical syntheses .

Properties

IUPAC Name

1-bromo-3-methylsulfonylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9BrO2S/c1-8(6,7)4-2-3-5/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNECODFCHDCLDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859940-73-1
Record name 1-bromo-3-methanesulfonylpropane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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